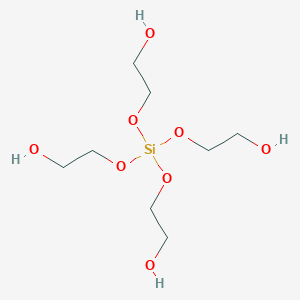

Silicato de tetrakis(2-hidroxietil)

Descripción general

Descripción

Tetrakis(2-hydroxyethyl) silicate is a chemical compound with the molecular formula C8H20O8Si. It is a silicate ester where the silicon atom is bonded to four 2-hydroxyethyl groups. This compound is known for its excellent water solubility and compatibility with biopolymers, making it a valuable precursor in various sol-gel processes .

Aplicaciones Científicas De Investigación

Tetrakis(2-hydroxyethyl) silicate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in sol-gel processes to synthesize silica-based materials with tailored properties.

Biology: The compound’s compatibility with biopolymers makes it suitable for immobilizing biological molecules, such as enzymes and cells, in silica matrices.

Medicine: It is explored for drug delivery systems and tissue engineering due to its biocompatibility and ability to form porous structures.

Industry: Tetrakis(2-hydroxyethyl) silicate is used in the production of coatings, adhesives, and sealants, providing enhanced durability and performance

Mecanismo De Acción

Target of Action

The primary target of Tetrakis(2-hydroxyethyl) silicate is silicateins , a family of enzymes that play a key role in the formation of the marine sponge skeleton . The compound serves as a substrate for these enzymes, facilitating their function.

Mode of Action

Tetrakis(2-hydroxyethyl) silicate interacts with its targets, the silicateins, through a process of proton-transfer . The compound coordinates through all its potential donor sites to the ion . This interaction results in changes in the structure and function of the target enzymes, enhancing their ability to form the marine sponge skeleton .

Biochemical Pathways

The action of Tetrakis(2-hydroxyethyl) silicate affects the biosilicification pathway . This pathway is responsible for the formation of silica structures in marine sponges. By serving as a substrate for silicateins, Tetrakis(2-hydroxyethyl) silicate facilitates the formation of these structures, impacting the downstream effects of the pathway.

Pharmacokinetics

Its solubility and hydrolysis rate may impact its bioavailability

Result of Action

The result of Tetrakis(2-hydroxyethyl) silicate’s action is the enhanced formation of the marine sponge skeleton . By serving as a substrate for silicateins, the compound facilitates the formation of silica structures, contributing to the structural integrity of the sponge.

Action Environment

The action, efficacy, and stability of Tetrakis(2-hydroxyethyl) silicate can be influenced by environmental factors such as pH and temperature . For instance, the compound’s interaction with silicateins and its role in the biosilicification pathway may be affected by changes in these environmental conditions.

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

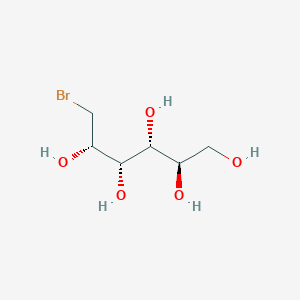

Synthetic Routes and Reaction Conditions: Tetrakis(2-hydroxyethyl) silicate can be synthesized through the reaction of silicon tetrachloride with ethylene glycol. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with 2-hydroxyethyl groups. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of tetrakis(2-hydroxyethyl) silicate often involves the use of ethylene glycol as a solvent and reactant. The process is carried out in a reactor where silicon tetrachloride is gradually added to ethylene glycol under stirring and controlled temperature conditions. The by-product, hydrogen chloride, is removed to drive the reaction to completion .

Análisis De Reacciones Químicas

Types of Reactions: Tetrakis(2-hydroxyethyl) silicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental in sol-gel processes where the compound transforms from a liquid solution into a gel.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, tetrakis(2-hydroxyethyl) silicate hydrolyzes to form silanol groups. [ \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} ]

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a three-dimensional silica network. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

Major Products: The primary products of these reactions are silica (SiO2) and ethylene glycol. The silica network formed is often used in various applications, including coatings, adhesives, and biomedical materials .

Comparación Con Compuestos Similares

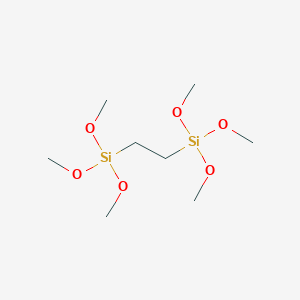

Tetraethoxysilane (TEOS): Unlike tetrakis(2-hydroxyethyl) silicate, tetraethoxysilane has ethoxy groups instead of 2-hydroxyethyl groups. TEOS is less water-soluble but widely used in sol-gel processes.

Tetramethoxysilane (TMOS): Similar to TEOS, TMOS has methoxy groups and is also used in sol-gel chemistry. It is more volatile and reactive compared to tetrakis(2-hydroxyethyl) silicate.

Uniqueness: Tetrakis(2-hydroxyethyl) silicate stands out due to its excellent water solubility and compatibility with biopolymers. This makes it particularly useful in applications where biocompatibility and aqueous processing are essential .

Propiedades

IUPAC Name |

tetrakis(2-hydroxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFIZJRFOOZIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[Si](OCCO)(OCCO)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066226 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17622-94-5 | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)